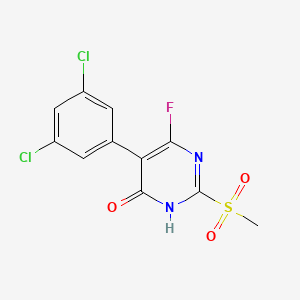
5-(3,5-Dichlorophenyl)-4-fluoro-6-hydroxy-2-(methylsulfonyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dichlorophenyl)-4-fluoro-6-hydroxy-2-(methylsulfonyl)pyrimidine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes dichlorophenyl, fluoro, hydroxy, and methylsulfonyl groups attached to a pyrimidine ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenyl)-4-fluoro-6-hydroxy-2-(methylsulfonyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines.
Introduction of the Dichlorophenyl Group: This step involves the use of a chlorination reaction to introduce the dichlorophenyl group onto the pyrimidine ring.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-(3,5-Dichlorophenyl)-4-fluoro-6-hydroxy-2-(methylsulfonyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the dichlorophenyl or fluoro groups.
Substitution: The dichlorophenyl and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluoro group may result in the formation of a new aromatic compound.
科学的研究の応用
5-(3,5-Dichlorophenyl)-4-fluoro-6-hydroxy-2-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5-(3,5-Dichlorophenyl)-4-fluoro-6-hydroxy-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Disrupting Cell Membranes: Affecting the integrity and function of cellular membranes.
類似化合物との比較
Similar Compounds
- 5-(3,5-Dichlorophenyl)-4-fluoro-6-hydroxy-2-(methylsulfonyl)benzene
- 5-(3,5-Dichlorophenyl)-4-fluoro-6-hydroxy-2-(methylsulfonyl)thiazole
Uniqueness
The uniqueness of 5-(3,5-Dichlorophenyl)-4-fluoro-6-hydroxy-2-(methylsulfonyl)pyrimidine lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H7Cl2FN2O3S |
|---|---|
分子量 |
337.2 g/mol |
IUPAC名 |
5-(3,5-dichlorophenyl)-4-fluoro-2-methylsulfonyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H7Cl2FN2O3S/c1-20(18,19)11-15-9(14)8(10(17)16-11)5-2-6(12)4-7(13)3-5/h2-4H,1H3,(H,15,16,17) |
InChIキー |
NZPXLASCLFIUFS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC(=C(C(=O)N1)C2=CC(=CC(=C2)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


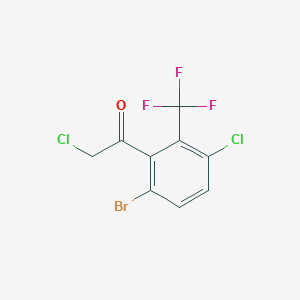

![(4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13724972.png)
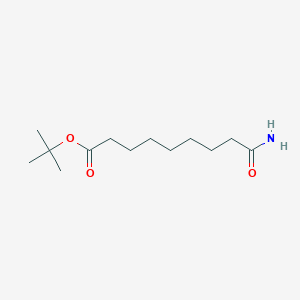
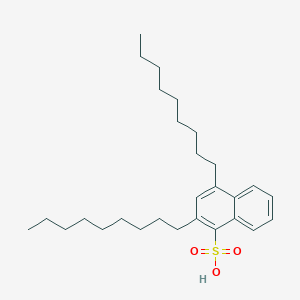
![2-Chloro-4-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13724991.png)
![Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B13725008.png)

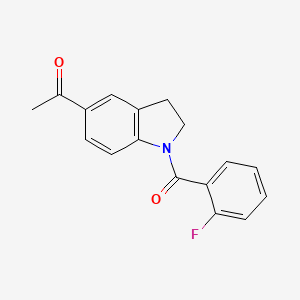
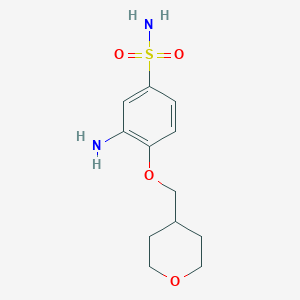
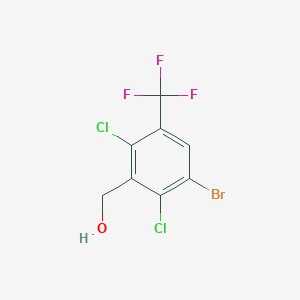
![Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13725039.png)
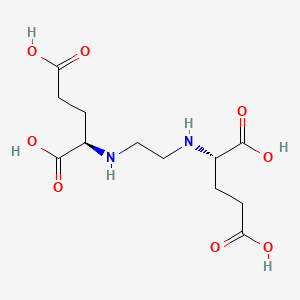
![3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13725045.png)
